molecular formula C9H17N4O+ B13867846 3,3a,4,5,6,6a,7,8,9,10-decahydro-2H-imidazo[4,5-d][1,7]naphthyridin-1-ium 1-oxide

3,3a,4,5,6,6a,7,8,9,10-decahydro-2H-imidazo[4,5-d][1,7]naphthyridin-1-ium 1-oxide

Cat. No.: B13867846
M. Wt: 197.26 g/mol
InChI Key: CKNGTPMQJGATNU-UHFFFAOYSA-N
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Description

3,3a,4,5,6,6a,7,8,9,10-decahydro-2H-imidazo[4,5-d][1,7]naphthyridin-1-ium 1-oxide is a complex organic compound with a unique structure that includes multiple fused rings and an imidazo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3a,4,5,6,6a,7,8,9,10-decahydro-2H-imidazo[4,5-d][1,7]naphthyridin-1-ium 1-oxide typically involves multi-step organic reactions. The process begins with the preparation of the core naphthyridine structure, followed by the introduction of the imidazo group and subsequent hydrogenation to achieve the decahydro configuration. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods also focus on cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3,3a,4,5,6,6a,7,8,9,10-decahydro-2H-imidazo[4,5-d][1,7]naphthyridin-1-ium 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides and other derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3,3a,4,5,6,6a,7,8,9,10-decahydro-2H-imidazo[4,5-d][1,7]naphthyridin-1-ium 1-oxide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a catalyst in certain organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,3a,4,5,6,6a,7,8,9,10-decahydro-2H-imidazo[4,5-d][1,7]naphthyridin-1-ium 1-oxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Sclareoloxide
  • 8,13-Epoxy-15,16-dinorlab-12-ene

Uniqueness

Compared to similar compounds, 3,3a,4,5,6,6a,7,8,9,10-decahydro-2H-imidazo[4,5-d][1,7]naphthyridin-1-ium 1-oxide has a unique structure that imparts distinct chemical and biological properties. Its fused ring system and imidazo group contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H17N4O+

Molecular Weight

197.26 g/mol

IUPAC Name

3,3a,4,5,6,6a,7,8,9,10-decahydro-2H-imidazo[4,5-d][1,7]naphthyridin-1-ium 1-oxide

InChI

InChI=1S/C9H17N4O/c14-13-6-12-7-1-3-11-8-5-10-4-2-9(7,8)13/h7-8,10-12H,1-6H2/q+1

InChI Key

CKNGTPMQJGATNU-UHFFFAOYSA-N

Canonical SMILES

C1CNC2CNCCC23C1NC[N+]3=O

Origin of Product

United States

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